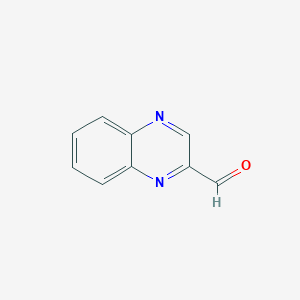

Quinoxaline-2-carbaldehyde

Description

Historical Context of Quinoxaline (B1680401) Chemistry

The journey of quinoxaline chemistry began in 1884 with the pioneering work of Korner and Hinsberg, who first synthesized a quinoxaline derivative through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.comencyclopedia.pub This foundational reaction laid the groundwork for the exploration and development of a vast family of heterocyclic compounds. Over the decades, the synthesis of quinoxalines has been extensively studied, leading to a multitude of synthetic methodologies. researchgate.net Early methods often resulted in low to moderate yields, but the advent of organometallic chemistry has significantly improved the efficiency of these syntheses. mtieat.org

Significance of Quinoxaline-2-carbaldehyde as a Heterocyclic Compound

This compound is a prominent member of the quinoxaline family, which itself is a class of nitrogen-containing heterocyclic compounds. sapub.org The quinoxaline scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a privileged structure in medicinal chemistry due to its presence in various biologically active natural products like echinomycin (B1671085) and triostin (B1172060) A. ijfans.orgpharmaceuticaljournal.net The aldehyde functional group at the 2-position of the quinoxaline ring in this compound imparts unique reactivity, making it a versatile intermediate for the synthesis of a broad spectrum of derivatives. sapub.orgresearchgate.net This reactivity allows for modifications that can lead to compounds with a wide range of pharmacological activities. pharmacophorejournal.compharmacophorejournal.com

Current Research Trends and Future Prospects of the Compound

Current research on quinoxaline derivatives, including those derived from this compound, is vibrant and multifaceted. Scientists are actively exploring their potential in various fields, including medicinal chemistry, materials science, and catalysis. mdpi.comijfans.org A significant focus lies in the development of novel quinoxaline-based therapeutic agents with anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comsapub.orgontosight.ainih.gov The unique photoluminescent properties of some 2-substituted quinoxalines are also being investigated for potential applications. abechem.com

Future prospects for this compound and its derivatives are promising. The continual evolution of synthetic methods, including green chemistry approaches, will likely lead to more efficient and environmentally friendly ways to produce these compounds. ijfans.org Further exploration of their structure-activity relationships will be crucial for designing more potent and selective therapeutic agents. mdpi.com The versatility of the quinoxaline scaffold suggests that new applications in areas like organic electronics and sensor technology are on the horizon. researchgate.netresearchgate.net

Overview of Structure-Activity Relationships in Quinoxaline Derivatives

The biological activity of quinoxaline derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore essential for understanding how different substituents on the quinoxaline ring influence their pharmacological effects. mdpi.com For instance, in some anticancer quinoxaline derivatives, the presence of an NH linker at the third position is crucial for activity, while aliphatic linkers tend to decrease it. mdpi.com Similarly, the type and position of substituents on the quinoxaline nucleus can dramatically affect activity. Electron-releasing groups like methoxy (B1213986) (OCH3) have been shown to be essential for the activity of certain anticancer derivatives, whereas electron-withdrawing groups like nitro (NO2) or fluoro (F) can diminish it. mdpi.com

In the context of antimicrobial activity, substitutions at the 2, 3, and 7-positions of the quinoxaline ring have been found to be significant. pharmaceuticaljournal.net For example, 2-hydrazino, 7-sulfonamido, and 2,3-dichloro substitutions have shown potent antitubercular, antibacterial, and antifungal activities, respectively. pharmaceuticaljournal.net The correlation between the electrochemical properties of quinoxaline derivatives and their biological activity is another area of active investigation, with some studies suggesting that compounds with less negative reduction potentials are more biologically active. abechem.com These SAR insights are invaluable for the rational design of new and more effective quinoxaline-based drugs.

| Compound Class | Key Structural Features for Activity | Observed Biological Activity |

| Anticancer Quinoxalines | NH linker at position 3; Electron-releasing groups (e.g., OCH3) | Anticancer |

| Antimicrobial Quinoxalines | Substitutions at positions 2, 3, and 7 (e.g., 2-hydrazino, 7-sulfonamido, 2,3-dichloro) | Antitubercular, Antibacterial, Antifungal |

| Antimalarial Quinoxalines | Enone moiety linked to the quinoxaline ring | Antimalarial mdpi.com |

| NMDA Receptor Antagonists | Heterocyclic substitution at position 5 | Neuroprotective acs.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

quinoxaline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-7-5-10-8-3-1-2-4-9(8)11-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEHWLFUEQHEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344042 | |

| Record name | Quinoxaline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1593-08-4 | |

| Record name | Quinoxaline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoxaline-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Quinoxaline 2 Carbaldehyde and Its Derivatives

Conventional Synthetic Routes

Traditional methods for synthesizing the quinoxaline (B1680401) framework have been well-established for decades. These routes often involve multi-step processes, high temperatures, and the use of strong acid catalysts.

Condensation Reactions with o-Phenylenediamine (B120857) and α-Dicarbonyl Compounds

The most fundamental and widely utilized method for synthesizing the quinoxaline ring system is the condensation reaction between an o-phenylenediamine and an α-dicarbonyl compound. nih.govnih.govencyclopedia.pub This reaction, first reported independently by Körner and Hinsberg in 1884, forms the basis of many synthetic strategies. nih.govmtieat.org To produce quinoxaline-2-carbaldehyde specifically, the α-dicarbonyl reactant must be a derivative of glyoxal where one aldehyde group is protected or masked.

The general mechanism involves the initial reaction of one amino group of the o-phenylenediamine with one of the carbonyl groups of the α-dicarbonyl compound to form a Schiff base intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable, aromatic quinoxaline ring. While effective, this procedure can require high temperatures and long reaction times. nih.govnih.gov

Oxidation Reactions for Aldehyde Moiety Formation

One documented pathway involves the condensation of D-glucose with o-phenylenediamine to form 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline. sapub.org This intermediate can then be subjected to oxidative cleavage, for instance with an iodate, to yield this compound. sapub.org Another method involves the oxidation of a pre-existing functional group, such as a hydroxymethyl group at the 2-position, to the corresponding aldehyde. Various oxidizing agents can be employed for this transformation, with the choice depending on the specific substrate and desired selectivity. researchgate.net

Synthesis via Quinoxaline-2-carboxylic Acid Intermediates

This compound can also be prepared from quinoxaline-2-carboxylic acid, which serves as a stable and accessible intermediate. The carboxylic acid can be synthesized by condensing o-phenylenediamine with pyruvic acid to form 3-methyl-quinoxalin-2-one, followed by further transformations, or by reacting o-phenylenediamine with acetic acid to form a 2-tetrahydroxy butyl quinoxaline which is then oxidized using hydrogen peroxide. sapub.org

Once quinoxaline-2-carboxylic acid is obtained, it can be converted to the target aldehyde through a two-step process. First, the carboxylic acid is activated, typically by converting it to an acid chloride or an ester. This activated intermediate is then reduced to the aldehyde using a suitable reducing agent. Careful selection of the reducing agent is crucial to prevent over-reduction to the corresponding alcohol.

Green Chemistry Approaches in Synthesis

In response to growing environmental concerns, significant research has focused on developing more sustainable and eco-friendly methods for quinoxaline synthesis. ijirt.orgbenthamdirect.com These "green" approaches aim to reduce waste, minimize energy consumption, and avoid the use of toxic solvents and reagents. researchgate.net

Environmentally Benign Protocols and Solvents

A cornerstone of green synthesis is the replacement of hazardous organic solvents with more environmentally friendly alternatives. ijirt.org For quinoxaline synthesis, several green solvents have proven effective. Water is a highly attractive medium due to its non-toxic, non-flammable, and inexpensive nature. semanticscholar.org Reactions performed in water can lead to high yields, and in some cases, the product precipitates directly from the reaction mixture, simplifying purification. semanticscholar.org

Other green solvents and conditions include:

Methanol and Ethanol : These alcohols are less toxic than many traditional solvents and can facilitate high yields, sometimes in reaction times as short as one minute at room temperature. researchgate.netthieme-connect.com

Glycerol : Used as a solvent, glycerol offers the advantages of being biodegradable, non-toxic, and having a high boiling point. ijfans.org

Natural Deep Eutectic Solvents (NADESs) : A mixture of choline chloride and water has been shown to be a formidable green medium, enabling fast (5 minutes) and high-yielding synthesis of functionalized quinoxalines at room temperature. The NADES can also be recycled multiple times. unicam.it

Solvent-Free Reactions : Conducting reactions without a solvent minimizes waste and can be highly efficient, often accelerated by techniques like microwave irradiation or grinding. ijirt.org

Energy-Efficient Techniques : Microwave and ultrasonic irradiation are used to accelerate reaction rates, significantly reducing reaction times and energy consumption compared to conventional heating methods. ijirt.orgresearchgate.net

Catalyst-Assisted Synthesis (e.g., Zr complexes, MoVP heteropolyoxometalates)

The use of catalysts is a key principle of green chemistry, as they can increase reaction efficiency and reduce the need for harsh conditions. ekb.eg Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. nih.gov

MoVP Heteropolyoxometalates : Molybdovanadophosphoric acid (MoVP) heteropolyoxometalates, such as AlCuMoVP and AlFeMoVP supported on alumina, have been successfully employed as reusable catalysts for quinoxaline synthesis. nih.govresearchgate.net These catalysts facilitate the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds under mild conditions, such as stirring in toluene at room temperature. nih.govresearchgate.net The catalysts demonstrate high activity and can be recovered by simple filtration and reused for several cycles without a significant loss of performance. nih.govijfans.org

Table 1: Synthesis of 2,3-Diphenylquinoxaline using MoVP Catalysts Reaction Conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), Toluene (7 mL), Catalyst (100 mg), 25°C, 2h.

| Catalyst | Yield (%) | Reference |

| AlCuMoVP | 92% | nih.gov |

| AlFeMoVP | 80% | nih.gov |

| No Catalyst | 0% | nih.gov |

| Alumina Support Only | 0% | nih.gov |

Zirconium (Zr) Complexes : Zirconium-based catalysts, such as a Zr(II) Schiff base complex, have been reported for the synthesis of quinoxaline derivatives under environmentally benign conditions. ijfans.org This catalytic system allows for mild reaction conditions and the use of ethanol as a solvent. The catalyst demonstrates excellent reusability and high turnover numbers, making it a sustainable choice for quinoxaline synthesis. ijfans.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. e-journals.inudayton.edu This technology has been successfully applied to the synthesis of quinoxaline derivatives. e-journals.inresearchgate.netjocpr.comscispace.com

The synthesis of quinoxaline derivatives can be achieved through the condensation of diamines and dicarbonyl compounds under microwave irradiation, often in a solvent-free medium. e-journals.in This environmentally friendly approach offers excellent yields, typically ranging from 80-90%, with reaction times as short as 3.5 minutes. e-journals.in The use of microwave heating facilitates a cleaner reaction with a simpler work-up process. e-journals.in For instance, various quinoxaline derivatives have been prepared by mixing a diamine and a dicarbonyl with a small amount of DMSO and exposing the mixture to microwave irradiation. e-journals.in

In some protocols, mineral supports like acidic alumina are used as catalysts in the microwave-assisted reaction of 1,2-dicarbonyl or α-hydroxyketone compounds with 1,2-diamines, resulting in yields of 80-86%. scispace.com Another approach involves the use of a polar paste of the reactants, which can lead to even higher yields of 90-97%. scispace.com The use of catalysts such as Magnesium bromide etherate (MgBr2.OEt2) under microwave irradiation has also been reported to produce quinoxalines in high yields. jocpr.com

| Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Diamines and Dicarbonyls | Microwave, Solvent-free | 80-90% | e-journals.in |

| 1,2-Dicarbonyl/α-hydroxyketone and 1,2-Diamines | Microwave, Acidic Alumina | 80-86% | scispace.com |

| 1,2-Dicarbonyl and 1,2-Diamines | Microwave, Polar Paste | 90-97% | scispace.com |

| Substituted-o-Phenylenediamines and 1,2-Diketones | Microwave, MgBr2.OEt2 | Good yields | jocpr.com |

| 3-hydroxy quinoxaline-2-carbohydrazide derivatives | Microwave | 65-73% | researchgate.net |

Advanced and Novel Synthetic Strategies

Beyond microwave-assisted methods, a range of advanced and novel synthetic strategies have been developed for the synthesis of this compound and its complex derivatives.

Sonogashira Coupling Reactions in Pyrrolo[2,3-b]this compound Synthesis

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly between a terminal alkyne and an aryl or vinyl halide. This reaction has been utilized in the synthesis of complex heterocyclic systems. For instance, pyrrolo[2,3-b]quinoxaline-2-carbaldehydes have been synthesized via a palladium-catalyzed cascade reaction involving a copper-free Sonogashira coupling. researchgate.net This one-pot process allows for the efficient synthesis of 2,3-disubstituted pyrrolo[2,3-b]quinoxalines in high yields. researchgate.net Another application involves the coupling of N-alkyl-3-chloroquinoxaline-2-amines with propargyl bromide in the presence of Pd/Cu catalysts to yield pyrrolo[2,3-b]quinoxaline-2-carbaldehydes. researchgate.net Furthermore, a three-step approach for the synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxaline derivatives employs a Sonogashira coupling reaction of 2-chloro-3-methoxyquinoxaline or 2-chloro-3-(methylthio)quinoxaline with terminal alkynes, followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. rsc.org

One-Pot Condensation Reactions

One-pot condensation reactions offer an efficient and atom-economical approach to the synthesis of quinoxalines. These reactions often involve the condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds. sapub.org Various catalysts, including CuSO4·5H2O, IBX, lead oxide (PbO), ZrO2, iodine, palladium, and polyaniline sulfate, have been employed to facilitate this transformation at room temperature. sapub.org

An iron-catalyzed one-pot synthesis of quinoxalines has been developed via the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov This method utilizes a tricarbonyl (η4-cyclopentadienone) iron complex to catalyze both the oxidation of alcohols and the reduction of nitroarenes, generating the necessary carbonyl and 1,2-diaminobenzene intermediates in situ. nih.gov This process is advantageous as it does not require external redox reagents or an additional base, with water being the only byproduct. nih.gov The reaction of 2-nitroaniline with glycerol in this system leads to the formation of a 2-benzimidazoyl quinoxaline product. nih.gov

Synthesis of Schiff Bases Derived from this compound

Schiff bases derived from this compound are versatile ligands in coordination chemistry and have been used to synthesize a variety of metal complexes. tandfonline.comtandfonline.comijfans.org These Schiff bases are typically formed by the condensation of this compound with a primary amine.

For example, new Schiff base complexes of Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized by the template condensation of quinoxaline-2-carboxaldehyde and L-histidine in the presence of the metal salt. tandfonline.com In this case, the free Schiff base could not be isolated, necessitating a template synthesis approach. tandfonline.com The resulting complexes feature the Schiff base coordinating to the metal ion through the azomethine nitrogen, a quinoxaline nitrogen, and the carboxylato oxygen. tandfonline.com

Another example is the synthesis of the Schiff base quinoxaline-2-carboxalidene-2-aminophenol (HQAP) and its subsequent complexation with various transition metals. tandfonline.com

| Metal Ion | Ligand | Proposed Geometry | Reference |

| Cu(II) | Quinoxaline-2-carboxalidine–L-histidine | Square planar | tandfonline.com |

| Fe(III), Ni(II) | Quinoxaline-2-carboxalidine–L-histidine | Octahedral | tandfonline.com |

| Mn(II), Co(II), Zn(II) | Quinoxaline-2-carboxalidine–L-histidine | Tetrahedral | tandfonline.com |

| Mn(II), Co(II), Ni(II), Cu(II) | Quinoxaline-2-carboxalidene-2-aminophenol | Tetrahedral | tandfonline.com |

| Fe(III) | Quinoxaline-2-carboxalidene-2-aminophenol | Octahedral dimeric | tandfonline.com |

Synthesis of Quinoxaline-1,4-di-N-oxide Derivatives

Quinoxaline-1,4-di-N-oxides are a class of compounds known for a wide range of biological activities. mdpi.comresearchgate.net A prominent method for their synthesis is the Beirut reaction, which involves the reaction of benzofurazan N-oxide derivatives with compounds containing two α-hydrogens, such as β-diketone esters. mdpi.com An improved Beirut reaction using a NaH/THF system has been reported to shorten reaction times to 2-4 hours and provide yields ranging from 60% to 80%. mdpi.com

The condensation of 2-formylquinoxaline 1,4-dioxide with amines can lead to the formation of N-substituted 2-thiazolidinonequinoxaline 1,4-dioxides, which can then undergo intramolecular cyclization to yield 2-thiazolidinone-substituted quinoxalines. nih.gov

Yield Optimization and Purity Assessment in Synthesis

Optimizing reaction yields and ensuring the purity of the synthesized compounds are critical aspects of chemical synthesis. For quinoxaline synthesis, various factors can be adjusted to improve the yield. For instance, in the synthesis of quinoxaline derivatives using alumina-supported heteropolyoxometalates as catalysts, the amount of catalyst and the reaction time have been shown to significantly affect the yield. nih.gov Increasing the amount of an AlCuMoVP catalyst from 50 mg to 100 mg increased the yield from 85% to 92%. nih.gov Further increasing the catalyst amount to 150 mg only resulted in a marginal increase to 93%. nih.gov The reaction yield also increased with time, reaching a plateau after 120 minutes. nih.gov

Purity assessment is typically carried out using a combination of analytical techniques. These include elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS). researchgate.netmdpi.com For crystalline products, single-crystal X-ray diffraction provides definitive structural confirmation. mdpi.com

Factors Influencing Reaction Yields

The yield of this compound from the oxidation of 2-methylquinoxaline is sensitive to several experimental parameters. Careful optimization of these factors is crucial for maximizing the output and minimizing side-product formation.

Oxidizing Agent Stoichiometry : The molar ratio of selenium dioxide to 2-methylquinoxaline is a critical factor. Using a stoichiometric amount (1 equivalent) or a slight excess of SeO₂ is typical. Insufficient oxidant will lead to incomplete conversion of the starting material, while a large excess can promote over-oxidation to the corresponding carboxylic acid (quinoxaline-2-carboxylic acid).

Solvent System : The choice of solvent significantly impacts the reaction rate and yield. Dioxane, often with a small amount of water, is a common solvent. Acetic acid can also be used and may influence the reaction by stopping the process at the allylic alcohol stage through the formation of an acetate ester, although further oxidation to the aldehyde is generally desired and achieved adichemistry.com. The polarity and boiling point of the solvent determine the required reaction temperature and time.

Temperature and Reaction Time : The oxidation is typically conducted at reflux temperature to ensure a reasonable reaction rate. The reaction time is monitored to ensure the complete consumption of the starting material, which can be followed by techniques like Thin Layer Chromatography (TLC). Prolonged reaction times, especially at high temperatures, can increase the risk of side-product formation and degradation of the desired aldehyde.

Below is a table summarizing the influence of these key parameters on the synthesis.

| Factor | Influence on Yield | Typical Conditions for Optimization |

|---|---|---|

| Oxidant (SeO₂) Ratio | Affects conversion and potential for over-oxidation. A 1:1 to 1:1.2 molar ratio (Substrate:Oxidant) is often optimal. | Titrate molar equivalents to find the balance between full conversion and minimal carboxylic acid formation. |

| Solvent | Impacts solubility of reactants, reaction temperature (reflux), and reaction rate. | Dioxane/water, ethanol, or acetic acid are commonly tested. |

| Temperature | Higher temperatures increase reaction rate but can also promote side reactions if not controlled. | Typically run at the reflux temperature of the chosen solvent. |

| Reaction Time | Insufficient time leads to low conversion; excessive time can lead to product degradation or side-product formation. | Monitored by TLC or HPLC until starting material is consumed. |

Chromatographic and Spectroscopic Purity Determination

To ensure the purity and confirm the identity of synthesized this compound, a combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of the final product.

HPLC : A common method involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of formic acid to improve peak shape. Detection is typically performed using a UV detector, as the quinoxaline ring system is strongly UV-active.

GC-MS : Gas Chromatography coupled with Mass Spectrometry can simultaneously separate the compound from volatile impurities and provide its mass spectrum. A typical GC method would use a capillary column like HP-5MS, with helium as the carrier gas and a temperature program to elute the compound mdpi.com.

The table below outlines typical parameters for chromatographic analysis.

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Purpose |

|---|---|---|---|---|

| HPLC | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.7 µm) | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | UV-Vis (e.g., at 254 nm) | Purity assessment, reaction monitoring |

| GC-MS | Capillary (e.g., Agilent HP-5MS, 30 m × 250 μm × 0.25 μm) | Helium | Mass Spectrometry (MS) | Purity assessment and structural confirmation |

Spectroscopic Methods:

Spectroscopic analysis provides definitive structural confirmation of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : This is one of the most informative techniques. The spectrum of this compound shows characteristic signals for the aromatic protons on both the benzene (B151609) and pyrazine (B50134) rings. The most distinctive signal is a singlet for the aldehyde proton (CHO), which appears significantly downfield, typically in the range of δ 10.1–10.5 ppm, due to the deshielding effect of the carbonyl group mdpi.com.

¹³C NMR : The carbon spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is particularly characteristic, appearing far downfield.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. The spectrum of this compound exhibits a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1690–1715 cm⁻¹. Other key peaks include C=N stretching vibrations for the pyrazine ring around 1610-1630 cm⁻¹ and C=C aromatic stretching vibrations between 1430-1620 cm⁻¹ scialert.net.

Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight of the compound. For this compound (C₉H₆N₂O), the expected molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 158, corresponding to its molecular weight nih.gov. The fragmentation pattern can also offer further structural information.

The following table summarizes the key spectroscopic data for this compound.

| Technique | Key Characteristic Data |

|---|---|

| ¹H NMR | Aldehyde proton (CHO) singlet at δ ~10.1-10.5 ppm; Aromatic protons in the δ 7.5-9.5 ppm range. |

| IR (cm⁻¹) | Strong C=O stretch (~1700 cm⁻¹); C=N stretch (~1620 cm⁻¹); Aromatic C=C stretches (~1430-1620 cm⁻¹). |

| MS (m/z) | Molecular ion peak [M]⁺ at 158. A significant fragment is often observed at m/z 130, corresponding to the loss of the carbonyl group (-CO). nih.gov |

Reaction Mechanisms and Derivatization of Quinoxaline 2 Carbaldehyde

Mechanistic Studies of Core Quinoxaline (B1680401) Formation

The synthesis of the fundamental quinoxaline ring, the core structure of quinoxaline-2-carbaldehyde, is most commonly achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgnih.govchim.itnih.gov This reaction provides a versatile and efficient route to a wide array of quinoxaline derivatives. The mechanism of this transformation involves a sequence of acid-catalyzed and nucleophilic reactions.

The reaction is typically catalyzed by an acid, which plays a crucial role in activating the carbonyl groups of the 1,2-dicarbonyl compound. researchgate.net The protonation of a carbonyl oxygen by an acid catalyst significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the initial attack by the weakly nucleophilic amino group of the o-phenylenediamine (B120857). nih.govresearchgate.net The process is a condensation reaction, which involves the formation of a larger molecule from smaller units with the concurrent elimination of a small molecule, such as water. researchgate.net Various acid catalysts, including Brønsted and Lewis acids, have been employed to promote this reaction, often leading to high yields under mild conditions. chim.itresearchgate.net The use of heterogeneous catalysts like silica-supported polyphosphoric acid has also been reported to be effective, offering advantages such as easy recovery and recyclability. researchgate.net

Following the acid-catalyzed activation of a carbonyl group, the first mechanistic step is the nucleophilic attack by one of the amino groups of the o-phenylenediamine on the electrophilic carbonyl carbon. This attack results in the formation of a hemiaminal intermediate. nih.gov Subsequently, this intermediate undergoes dehydration to form an imine (a C=N double bond). The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl group. researchgate.net This second attack leads to the formation of a five-membered ring intermediate which, after a proton transfer and subsequent dehydration, cyclizes to form a 1,2-dihydroquinoxaline intermediate. The final step is the oxidation of this dihydroquinoxaline to the stable aromatic quinoxaline ring system. nih.gov This sequence of nucleophilic attack, C-N coupling, and dehydration/cyclization is a hallmark of quinoxaline synthesis. researchgate.net

Reactions of the Aldehyde Functionality

The aldehyde group at the 2-position of the quinoxaline ring is a versatile functional handle that allows for a wide range of derivatization reactions. These reactions primarily involve nucleophilic additions to the electrophilic carbonyl carbon, enabling the synthesis of a diverse library of complex molecules.

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. ijfans.orgtandfonline.com This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by a dehydration step to yield the characteristic C=N double bond of the Schiff base. ijfans.org The formation of these derivatives is often straightforward and can be carried out under mild conditions. tandfonline.com Schiff bases derived from this compound have been synthesized using various amines and have been extensively studied for their ability to form metal complexes. ijfans.orgresearchgate.nettandfonline.com For instance, the reaction with L-histidine requires refluxing in a methanol-water solution to facilitate the condensation and subsequent complexation with metal ions. tandfonline.com

| Amine Reactant | Resulting Schiff Base Type | Reference |

|---|---|---|

| Semicarbazide (B1199961) | Quinoxaline-2-carboxaldehyde semicarbazone | researchgate.nettandfonline.com |

| Furfurylamine (B118560) | N-(furan-2-ylmethyl)quinoxalin-2-yl)methanimine | researchgate.nettandfonline.com |

| L-histidine | Quinoxaline-2-carboxalidine-L-histidine | tandfonline.com |

| 2-Aminophenol (B121084) | 2-(((quinoxalin-2-yl)methylene)amino)phenol | ijfans.org |

The aldehyde group of this compound is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents. This reaction provides an effective method for C-C bond formation and the introduction of alkyl or aryl substituents. For example, the treatment of this compound with methyl magnesium iodide, a common Grignard reagent, results in the formation of 1-(quinoxalin-2-yl)ethanol. sapub.org The mechanism involves the nucleophilic addition of the methyl group from the Grignard reagent to the carbonyl carbon of the aldehyde. This is followed by an acidic workup to protonate the resulting alkoxide, yielding the corresponding secondary alcohol. sapub.org This synthetic route is a fundamental transformation for converting the aldehyde into a more complex functional group.

This compound can serve as the aldehyde component in a Claisen-Schmidt condensation reaction with substituted acetophenones to produce chalcones. mspmbeed.com Chalcones are α,β-unsaturated ketones that serve as important precursors for various heterocyclic compounds. nih.gov The reaction is typically base-catalyzed, with a base such as sodium hydroxide abstracting an acidic α-proton from the acetophenone to generate an enolate ion. mspmbeed.comnih.gov This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol addition product subsequently undergoes dehydration to yield the final chalcone derivative, which features a quinoxaline moiety. mspmbeed.com This reaction allows for the synthesis of a variety of quinoxaline-substituted chalcones by varying the substituents on the acetophenone ring. researchgate.net

| Aldehyde | Substituted Acetophenone | Resulting Chalcone Structure | Reference |

|---|---|---|---|

| 3-Hydroxythis compound | Acetophenone | (E)-1-phenyl-3-(3-hydroxyquinoxalin-2-yl)prop-2-en-1-one | mspmbeed.com |

| 3-Hydroxythis compound | 4-Methylacetophenone | (E)-3-(3-hydroxyquinoxalin-2-yl)-1-(p-tolyl)prop-2-en-1-one | mspmbeed.com |

| 3-Hydroxythis compound | 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(3-hydroxyquinoxalin-2-yl)prop-2-en-1-one | mspmbeed.com |

| 3-Hydroxythis compound | 4-Bromoacetophenone | (E)-1-(4-bromophenyl)-3-(3-hydroxyquinoxalin-2-yl)prop-2-en-1-one | mspmbeed.com |

Hemiacetal Formation

This compound is a versatile precursor used in the preparation of stabilized hemiacetals. scbt.comalfachemsp.com The formation of a hemiacetal is a nucleophilic addition reaction where an alcohol adds to the carbonyl group of an aldehyde. This reaction is reversible and can be catalyzed by either acid or base. libretexts.orgyoutube.com

Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. libretexts.org In contrast, under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide ion, which then attacks the carbonyl carbon. youtube.com The resulting intermediate is an alkoxide which is then protonated by a protic solvent or the conjugate acid of the base to yield the final hemiacetal product. youtube.com Generally, hemiacetals are higher in energy compared to their aldehyde and alcohol components, meaning the equilibrium often favors the reactants. libretexts.org However, stable cyclic hemiacetals, particularly five- and six-membered rings, are energetically favored and predominate at equilibrium. libretexts.org

A related reaction involves the direct cross-coupling of quinoxalines with methanol, mediated by K₂S₂O₈, to yield 2-quinoxalinyl carbaldehyde dimethyl acetals. acs.org These acetals can then be readily converted back to the corresponding 2-quinoxalinyl carbaldehydes under acidic conditions. acs.org

General Mechanism for Base-Catalyzed Hemiacetal Formation:

Nucleophilic Attack: A base deprotonates the alcohol (ROH) to form a more nucleophilic alkoxide (RO⁻).

Addition: The alkoxide ion attacks the electrophilic carbonyl carbon of this compound. This breaks the pi bond of the carbonyl group, and the electrons are pushed to the oxygen atom, forming a new alkoxide intermediate.

Protonation: The negatively charged oxygen atom of the intermediate is protonated by a protic solvent (like water or the alcohol itself) to form the final, neutral hemiacetal product.

Derivatization Strategies and Functionalization

The quinoxaline scaffold is a privileged structure in medicinal chemistry and materials science, and derivatization of this compound is a key strategy for developing new functional molecules. ijfans.orgnih.gov

Modifying the substituents on the quinoxaline ring is a critical strategy for tuning the electronic, optical, and biological properties of the resulting molecules. ijfans.org The introduction of various functional groups can significantly influence the reactivity and characteristics of the quinoxaline core. chegg.com For instance, the presence of electron-donating or electron-withdrawing groups on the benzenoid ring can alter the electron density of the heterocyclic system, thereby affecting its reactivity towards electrophiles and nucleophiles. thieme-connect.de

One method for functionalizing the ring is through the vicarious nucleophilic substitution (VNS) of hydrogen, which allows for the introduction of substituents like cyanoalkyl, sulfonylalkyl, and benzyl groups onto quinoxaline N-oxides. rsc.org The nature and position of substituents can also impact the redox potential of the molecule, as observed with the introduction of nitro groups or halogens. ijfans.org These modifications are crucial for designing molecules with specific electrochemical properties for applications such as in redox flow batteries. ijfans.orgnsf.gov

The introduction of additional heteroatoms into the quinoxaline structure or the use of the quinoxaline moiety as a bridging ligand are effective strategies for creating complex molecular architectures with unique properties. ijfans.org Quinoxaline and its derivatives are frequently employed as bridging ligands in the construction of both homobimetallic and heterobimetallic complexes. mspmbeed.com This is due to the presence of two nitrogen atoms in the pyrazine (B50134) ring, which can coordinate to metal centers.

A notable example is the synthesis of 2-(2'-pyridyl)quinoxaline, which functions as a binucleating ligand. ijfans.org This molecule combines the inherent bridging capability of the quinoxaline framework with the strong chelating properties of 2,2'-bipyridine, creating a system suitable for studying metal-metal interactions and for applications in catalysis. ijfans.org Such modifications, which involve the strategic placement of heteroatoms, can induce desirable features and tailored properties in the final metal complexes. ijfans.org

Derivatization of quinoxaline-2-carboxaldehyde has led to the synthesis of novel compounds with significantly enhanced biological and material properties. ijfans.org The aldehyde functional group serves as a versatile handle for constructing more complex molecules, particularly through condensation reactions to form Schiff bases.

For example, Schiff base complexes of quinoxaline-2-carboxaldehyde with ligands like semicarbazide and furfurylamine have been synthesized and characterized. researchgate.net These metal complexes, particularly a cobalt(II) complex, have demonstrated notable catalytic activity in the oxidation of 3,5-di-tert-butylcatechol (B55391). researchgate.net Furthermore, new quinoxaline derivatives synthesized from 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide have shown promising dual activity as anticancer and anti-inflammatory agents by inhibiting EGFR and COX-2 enzymes. nih.gov In the realm of materials science, quinoxaline-based cyclometalating agents for metals like Iridium(III) and Platinum(II) have been found to exhibit excellent luminescence and emission properties, making them suitable for applications in organic light-emitting diodes (OLEDs). ijfans.org

The electrochemical properties of quinoxaline derivatives are of significant interest due to their potential applications in electro-optic materials and energy storage systems, such as redox flow batteries. nsf.govuaeu.ac.ae The pyrazine ring within the quinoxaline scaffold is the primary electroactive center responsible for the redox transformations. uaeu.ac.aesemanticscholar.org

Studies on conjugated quinoxaline derivatives have shown that they are electrochemically reduced in a stepwise manner, with each reduction step corresponding to a two-electron, two-proton process on one of the pyrazine rings. uaeu.ac.ae The ease of reduction increases with the number of conjugated pyrazine rings in the molecule. uaeu.ac.ae For quinoxalin-2-one derivatives, the reduction process is pH-dependent and involves the protonation of a ring nitrogen before electron acceptance, leading to the formation of a semiquinone radical intermediate. semanticscholar.org

The stability of the reduced forms is crucial for applications like flow batteries. Research has shown that tautomerization of the reduced quinoxaline species can be a primary cause of capacity fade in these systems. nsf.gov The electrochemical behavior is highly sensitive to the substituents on the quinoxaline ring; for instance, a correlation has been found between the reduction potential of 2-substituted quinoxaline derivatives and their biological activity. abechem.com

| Compound/Derivative Class | Redox Process | Key Findings |

| Conjugated Quinoxalines | Stepwise two-electron/two-proton reduction | Pyrazine rings act as redox centers; ease of reduction increases with conjugation. uaeu.ac.ae |

| Quinoxalin-2-one Derivatives | pH-dependent two-electron reduction | Involves protonation followed by electron transfer, forming a semiquinone radical. semanticscholar.org |

| 2,3-dimethylquinoxaline-6-carboxylic acid | Tautomerization of reduced form | Identified as a primary mechanism for capacity fade in redox flow batteries. nsf.gov |

| 2-Substituted Quinoxalines | Single-electron transfer | Reduction potential correlates with biological activity; proceeds via a radical anion. abechem.com |

Spectroscopic Characterization of Novel Derivatives

In the FT-IR spectra of newly synthesized quinoxalinone Schiff's bases, characteristic stretching absorption bands are observed for N-H, aromatic C-H, C=O, C=N, and C=C groups. nih.gov For example, the formation of an azomethine group (HC=N) in a Schiff base is confirmed by the appearance of a new absorption band, while the disappearance of bands corresponding to starting materials (e.g., NH₂ groups) indicates a successful reaction. nih.govnih.gov

¹H-NMR spectroscopy is crucial for identifying the chemical environment of protons in the molecule. The formation of a Schiff base from a hydrazide, for instance, is confirmed by the disappearance of the NH₂ signal and the appearance of a new signal for the azomethine proton (HC=N) at δ 8.35–8.73 ppm. nih.govnih.gov Aromatic protons of the quinoxaline core typically appear in the range of δ 7.00–8.40 ppm. nih.gov ¹³C-NMR spectra provide complementary information, with characteristic signals for carbonyl (C=O), imine (C=N), and aromatic carbons. nih.gov Mass spectrometry is then used to confirm the molecular weight of the synthesized compounds, with the molecular ion peak providing direct evidence of the product's identity. nih.gov

| Spectroscopic Technique | Key Observables for Quinoxaline Derivatives |

| FT-IR | Disappearance of starting material bands (e.g., -NH₂). Appearance of characteristic bands for C=N (1615–1620 cm⁻¹), C=O (1671–1677 cm⁻¹), and N-H (3111–3320 cm⁻¹). nih.govnih.gov |

| ¹H-NMR | Disappearance of signals from starting materials (e.g., NH₂ at ~δ 4.53 ppm). Appearance of new signals, such as the azomethine proton (HC=N) between δ 8.35 and 8.73 ppm. Aromatic protons typically resonate between δ 7.00 and 8.40 ppm. nih.gov |

| ¹³C-NMR | Signals corresponding to carbonyl (C=O) carbons (δ 151–158 ppm), imine (C=N) carbons (δ 144–149 ppm), and aromatic carbons (δ 106–155 ppm). nih.gov |

| Mass Spectrometry (MS) | Observation of the molecular ion peak [M⁺] or protonated molecular ion [M+H]⁺, confirming the molecular weight of the synthesized compound. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D COSY)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aldehyde proton and the protons of the quinoxaline ring system. The aldehyde proton typically appears as a singlet in the downfield region of the spectrum. The aromatic protons of the benzene (B151609) and pyrazine rings of the quinoxaline moiety exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. Key signals include the carbonyl carbon of the aldehyde group, which resonates at a characteristic downfield shift, and the carbons of the quinoxaline ring system. The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms in the pyrazine ring and the electron-withdrawing aldehyde group.

2D COSY: Two-dimensional Correlation Spectroscopy (COSY) is employed to establish correlations between coupled protons. libretexts.org In the COSY spectrum of this compound, cross-peaks are observed between adjacent protons on the quinoxaline ring, confirming their connectivity. libretexts.org This technique is invaluable for assigning the signals in the complex aromatic region of the ¹H NMR spectrum. libretexts.org

Interactive Data Table: Representative NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound | CDCl₃ | 10.2 (s, 1H, CHO), 9.3 (s, 1H, H3), 8.2-7.8 (m, 4H, Ar-H) | 192.5 (CHO), 150.6, 145.8, 142.1, 141.8, 132.5, 131.2, 130.5, 129.8 |

| Derivative 1 | DMSO-d₆ | 9.98 (s, 1H), 7.51 (d, J = 6.2 Hz, 2H), 7.41 (s, 1H), 7.30 – 7.25 (m, 1H), 3.82 (s, 3H) | 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4 |

| Derivative 2 | DMSO-d₆ | 10.11 (s, 1H), 9.08 (s, 1H), 8.85 (d, J = 3.6 Hz, 1H), 8.24 (d, J = 7.7 Hz, 1H), 7.63 (dd, J = 7.3, 5.1 Hz, 1H) | 192.5, 154.6, 151.4, 136.0, 131.3, 124.4 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, the most prominent absorption band is that of the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the region of 1700-1720 cm⁻¹. Other significant absorptions include those corresponding to the C-H stretching of the aldehyde proton, aromatic C-H stretching, and C=N and C=C stretching vibrations of the quinoxaline ring system.

Interactive Data Table: Characteristic IR Absorption Bands for Quinoxaline Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| C=O (aldehyde) | Stretch | 1700 - 1720 |

| C-H (aldehyde) | Stretch | 2820 - 2850, 2720 - 2750 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=N (pyrazine ring) | Stretch | 1615 - 1625 |

| C=C (aromatic) | Stretch | 1400 - 1600 |

Mass Spectrometry (MS, HRMS ESI)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound.

MS: In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed, which corresponds to the molecular weight of the compound (158.16 g/mol ). nih.gov Fragmentation patterns can also provide structural information. A common fragmentation pathway involves the loss of the formyl radical (CHO), resulting in a significant peak.

HRMS ESI: High-Resolution Mass Spectrometry using Electrospray Ionization (HRMS-ESI) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the precise elemental composition of the molecule. mdpi.com For this compound, the calculated monoisotopic mass is 158.048012819 Da. nih.gov The ESI-MS/MS spectra can be used to study the fragmentation pathways of the protonated molecule. researchgate.net

Interactive Data Table: Predicted Collision Cross Section for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 159.05530 | 129.1 |

| [M+Na]⁺ | 181.03724 | 139.3 |

| [M-H]⁻ | 157.04074 | 131.3 |

| [M+NH₄]⁺ | 176.08184 | 148.5 |

| [M+K]⁺ | 197.01118 | 136.2 |

| [M]⁺ | 158.04747 | 130.0 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of quinoxaline derivatives typically exhibits multiple absorption bands. nih.gov For this compound, these absorptions are attributed to π-π* and n-π* electronic transitions within the conjugated system of the quinoxaline ring and the carbonyl group. nih.gov The presence of the aldehyde group can influence the position and intensity of these absorption maxima. The absorption spectra of quinoxaline derivatives can be influenced by the solvent and the presence of substituents. nih.gov

Advanced Applications in Chemical Sciences

Catalysis and Material Science

The structural framework of quinoxaline-2-carbaldehyde serves as a robust scaffold for the design of novel materials and catalysts. Its applications in this field are diverse, ranging from metal complex catalysis to the construction of advanced organic materials.

Quinoxaline-Based Ligands in Metal Complex Catalysis

Schiff bases derived from quinoxaline-2-carboxaldehyde are effective ligands for the formation of transition metal complexes. ijfans.org These ligands, analogous to the well-known SALEN ligands, can chelate with various metal ions, creating stable complexes with significant catalytic activity. ijfans.org For instance, metal complexes involving Schiff bases of quinoxaline-2-carboxaldehyde have demonstrated catalytic efficacy in oxidation reactions. ijfans.org

One study reported the synthesis of two series of transition metal complexes with Schiff bases derived from quinoxaline-2-carboxaldehyde, specifically with semicarbazide (B1199961) (QSC) and furfurylamine (B118560) (QFA). tandfonline.com All the synthesized complexes were found to catalyze the oxidation of 3,5-di-tert-butylcatechol (B55391) (DTBC) to 3,5-di-tert-butylquinone (DTBQ) using atmospheric oxygen. tandfonline.com The catalytic activity is influenced by the geometry of the metal complex and the nature of the metal ion. ijfans.orgtandfonline.com For example, the cobalt(II) complex with the QFA ligand showed the highest catalytic activity in the aforementioned oxidation reaction. ijfans.org

| Ligand | Metal Ion | Reactant | Product | Catalytic Activity |

| QFA | Co(II) | 3,5-di-tert-butylcatechol (DTBC) | 3,5-di-tert-butylquinone (DTBQ) | Most active |

| QSC | Mn(II), Co(II), Ni(II), Cu(II) | 3,5-di-tert-butylcatechol (DTBC) | 3,5-di-tert-butylquinone (DTBQ) | Catalytically active |

Application in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Quinoxaline (B1680401) derivatives are recognized for their potential in the design of fluorescent materials and for their application in Organic Light-Emitting Diodes (OLEDs). ijfans.org The inherent electron-accepting nature of the quinoxaline ring system makes it a suitable component for creating materials with desirable electronic and photophysical properties. By modifying the quinoxaline structure, it is possible to tune the emission wavelengths of the resulting fluorophores. nih.gov

Researchers have synthesized various fluorescent quinoxaline derivatives, including those with styryl and thieno[3,4-b]quinoxaline structures, which exhibit tunable fluorescence from blue to red wavelengths. nih.govrsc.org These materials often display large Stokes shifts and high quantum yields, making them promising candidates for various optical applications, including chemosensors. nih.govrsc.org The introduction of different electron-donating groups allows for the fine-tuning of their photophysical properties. rsc.org

Building Units for Covalent Organic Frameworks (COFs)

The rigid and planar structure of the quinoxaline moiety makes it an excellent building block for the construction of Covalent Organic Frameworks (COFs). ijfans.org COFs are a class of porous crystalline polymers with well-defined structures and high surface areas, which are of interest for applications in gas storage, separation, and catalysis.

A synthetic protocol has been developed for preparing highly ordered two-dimensional COFs based on a quinoxaline backbone. nih.gov These quinoxaline-based COFs are notable for their stability and can be synthesized through methods that allow for post-synthetic modification, enabling the introduction of different chemical functionalities within their nanopores. nih.govfigshare.com For example, a one-pot strategy has been reported for the synthesis of stable binary COFs featuring both quinoxaline and imine or amine linkages. rsc.org These materials have demonstrated effectiveness in CO2/N2 separation. rsc.org

Photo-initiating Systems in UV and Visible Ranges

Quinoxaline derivatives have been investigated as photoinitiators for polymerization reactions, particularly for processes activated by UV and visible light. mdpi.com These compounds can act as the light-absorbing component in photo-initiating systems, which are crucial for applications such as UV-cured coatings, adhesives, and printing inks. daneshyari.com

In two-component photoinitiating systems, quinoxaline derivatives, in the presence of an electron or hydrogen donor, can effectively initiate the polymerization of acrylates. nih.gov The mechanism often involves an intermolecular electron transfer from the co-initiator to the excited state of the quinoxaline dye, leading to the formation of radicals that initiate the polymerization chain reaction. nih.gov The efficiency of these systems can be comparable to that of commercial photoinitiators. nih.gov

Corrosion Inhibition Studies

Derivatives of quinoxaline have demonstrated significant potential as corrosion inhibitors for metals, particularly for mild steel in acidic environments. electrochemsci.orgorientjchem.org These compounds can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. iaea.org The presence of heteroatoms (nitrogen) and π-electrons in the quinoxaline ring system facilitates this adsorption. orientjchem.org

Studies have shown that the inhibition efficiency of quinoxaline derivatives increases with their concentration. mdpi.com Both potentiodynamic polarization and electrochemical impedance spectroscopy have been used to evaluate their performance, revealing that they often act as mixed-type inhibitors, affecting both anodic and cathodic reactions. electrochemsci.orgiaea.org The adsorption of these inhibitors on the mild steel surface typically follows the Langmuir adsorption isotherm. electrochemsci.org

| Inhibitor | Metal | Environment | Inhibition Efficiency | Adsorption Isotherm |

| Quinoxaline derivative Q1 | Mild Steel | 1 mol/L HCl | 96% at 5 × 10⁻³ mol/L | Langmuir |

| Quinoxaline derivative Me-4-PQPB | Mild Steel | 1 M HCl | High at 100 ppm | Langmuir |

Medicinal and Biological Chemistry

The quinoxaline scaffold is a prominent feature in a wide array of biologically active compounds, and derivatives of this compound are no exception. mtieat.org These compounds and their Schiff base derivatives have been extensively studied for their potential therapeutic applications, demonstrating a broad spectrum of pharmacological activities. ijfans.orgnih.gov

Schiff bases derived from quinoxaline-2-carboxaldehyde and their metal complexes have shown promising results in medicinal chemistry. For example, a series of novel metal complexes of a Schiff base derived from 4-aminoantipyrine (B1666024) and quinoxaline-2-carboxaldehyde were synthesized and evaluated for their in vitro anticancer activity against human colon cancer (HT-29) and breast cancer (MCF-7) cell lines. researchgate.net A comparative study of the IC50 values indicated that some of the metal complexes exhibited higher activity than the parent Schiff base ligand. researchgate.net Specifically, the Mn(II) and Zn(II) complexes were the most active against the HT-29 cell line. researchgate.net

Furthermore, mononuclear Co(II), Ni(II), Cu(II), and Zn(II) complexes of an unsymmetric Schiff base ligand derived from a quinoxaline derivative have been screened for their in vitro antimicrobial activities against various bacterial and fungal strains, showing potential as antimicrobial agents. nih.gov The biological activity of these compounds is often attributed to the combined effects of the quinoxaline ring, the azomethine group of the Schiff base, and the coordinated metal ion. researchgate.net The diverse biological activities of quinoxaline derivatives make them a significant area of focus in the development of new therapeutic agents. wisdomlib.orgnih.gov

Antimicrobial and Antibacterial Agents

Derivatives of this compound have demonstrated considerable efficacy as antimicrobial and antibacterial agents, with a broad spectrum of activity against various pathogenic microorganisms.

Numerous studies have highlighted the potential of quinoxaline derivatives to combat both Gram-positive and Gram-negative bacteria. For instance, a series of newly synthesized quinoxaline derivatives were evaluated for their in vitro antibacterial activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.govresearchgate.net Several of these compounds exhibited significant antibacterial action. nih.gov In another study, certain symmetrically disubstituted quinoxalines showed notable antibacterial activity, particularly against Bacillus subtilis and Escherichia coli. nih.govsemanticscholar.org

Research into quinoxaline-based compounds has identified derivatives with moderate to good antibacterial activity. nih.gov Specifically, compounds 5m–5p in one study demonstrated MICs of 4–16 μg/mL against S. aureus, 8–32 μg/mL against B. subtilis, and 4–32 μg/mL against E. coli. nih.gov Furthermore, quinoxaline-5-carboxamide derivatives have also been screened against these bacteria, with some compounds showing excellent to good activity. researchgate.net The antimicrobial activity of these compounds is often evaluated using the agar (B569324) plate disc diffusion method. researchgate.net

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound Series | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| Quinoxaline derivatives (5m-5p) | S. aureus (MIC: 4–16 µg/mL), B. subtilis (MIC: 8–32 µg/mL) | E. coli (MIC: 4–32 µg/mL) | nih.gov |

| Symmetrically disubstituted quinoxalines | B. subtilis (MIC: 16 µg/mL) | E. coli (MIC: 8 µg/mL) | nih.govsemanticscholar.org |

| Various quinoxaline derivatives | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa | nih.gov |

The emergence of antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) poses a significant global health threat. nih.govnih.gov In this context, quinoxaline derivatives have shown promise as effective agents against MRSA. nih.govnih.gov A study was designed to evaluate the antibacterial activity of a quinoxaline derivative compound against sixty MRSA isolates, with vancomycin (B549263) as a reference drug. nih.govnih.govresearchgate.net

Table 2: Comparative MIC of a Quinoxaline Derivative and Vancomycin against MRSA

| MIC (µg/mL) | Quinoxaline Derivative (% of Isolates) | Vancomycin (% of Isolates) | Reference |

|---|---|---|---|

| 4 | 56.7% | 63.3% | nih.govnih.govresearchgate.net |

| 2 | 20% | 6.7% | nih.govnih.govresearchgate.net |

| ≤2 | 23.3% | 23.3% | nih.govnih.govresearchgate.net |

The antimicrobial properties of quinoxaline derivatives, particularly quinoxaline 1,4-dioxides (QdNOs), are linked to their ability to induce DNA damage. nih.gov Research has shown that QdNOs can inhibit the synthesis of DNA. nih.gov These compounds can also lead to the degradation of DNA in both cells that are actively multiplying and those that are not. nih.gov

The mechanism involves the generation of free radicals during the reduction of the quinoxaline compound. nih.gov It is believed that radical intermediates, specifically carbon-centered and aryl-type radicals, are produced by QdNOs and are the primary agents of this action. nih.gov In the absence of oxygen, a QdNO can accept an electron and a hydrogen ion to form a neutral radical. nih.gov This radical is then capable of abstracting hydrogen atoms from the DNA backbone, leading to strand breaks. nih.gov Some studies also suggest that quinoxaline antibiotics can cause distortions in the DNA double helix, which may facilitate their damaging effects. nih.gov The ability of certain quinoxaline-2-carboxylic acid 1,4-dioxides to act as DNA-damaging agents has been confirmed through the study of drug-resistant mutants. mdpi.com

Antifungal and Antiparasitic Properties

Beyond their antibacterial capabilities, this compound derivatives have also been investigated for their effectiveness against fungi and parasites.

Several synthesized quinoxaline derivatives have demonstrated significant antifungal properties. connectjournals.comrsc.org In one study, a pentacyclic quinoxaline compound displayed the highest antifungal activity against both Candida albicans and Aspergillus flavus, with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.govsemanticscholar.org Other research has focused on the development of novel quinoxaline derivatives as potential agricultural fungicides, showing good activity against various plant pathogenic fungi. rsc.orgmdpi.com For example, certain compounds exhibited potent activity against Rhizoctonia solani, with EC50 values superior to the commercial fungicide azoxystrobin. rsc.org Quinoxaline 2,3-dione derivatives have also been tested against Aspergillus niger and Aspergillus fumigatus. ijpda.org

In the realm of antiparasitic applications, quinoxaline 1,4-dioxides have been shown to possess antiparasitic activity. nih.gov Furthermore, a series of quinoxaline-based compounds initially developed as anti-schistosomal agents were found to have potent anti-malarial activity against Plasmodium falciparum. nih.gov One lead compound demonstrated an IC50 of 22 nM against the 3D7 strain and 32 nM against the multi-drug resistant Dd2 strain of the malaria parasite. nih.gov

Table 3: Antifungal and Antiparasitic Activity of Quinoxaline Derivatives

| Activity | Organism | Compound Type | Key Finding | Reference |

|---|---|---|---|---|

| Antifungal | Candida albicans, Aspergillus flavus | Pentacyclic quinoxaline | MIC of 16 µg/mL | nih.govsemanticscholar.org |

| Antifungal | Plant pathogenic fungi (e.g., R. solani) | Quinoxaline derivatives | EC50 values as low as 8.54 µg/mL | rsc.org |

| Antiparasitic (Anti-malarial) | Plasmodium falciparum (3D7 and Dd2 strains) | Quinoxaline-based compound | IC50 values of 22 nM and 32 nM, respectively | nih.gov |

Anticancer and Antitumor Activities

The quinoxaline scaffold is a promising platform for the development of novel chemotherapeutic agents due to its presence in various compounds with significant anticancer and antitumor properties. nih.gov

Derivatives of this compound have been extensively studied for their cytotoxic effects against a range of cancer cell lines. In particular, significant activity has been observed against the MCF-7 human breast adenocarcinoma cell line and the HT-29 human colon carcinoma cell line.

Several newly synthesized 2-substituted quinoxalines and 2-oxo-1,2,3,4-tetrahydro-benzo[g]quinoxalines were tested against MCF-7 cells, with some compounds inducing significant levels of cytotoxicity. ekb.egekb.eg One of the most promising compounds from this series was found to suppress tubulin polymerization, suggesting a potential mechanism for its anticancer action. ekb.egekb.eg In another study, various quinoxaline derivatives were evaluated against a panel of tumor cell lines including MCF-7 and HCT116 (a colon cancer cell line similar to HT-29). nih.gov Several of these compounds exhibited promising activity. nih.gov

The quinoxaline derivatives DEQX and OAQX were shown to reduce the viability of HT-29 cells in a concentration-dependent manner. nih.govscielo.br These compounds were also found to induce total apoptosis in the treated cells. nih.govscielo.br The antitumor activity of these specific quinoxaline derivatives was reported to be greater than that of the standard anticancer drug cisplatin. nih.govscielo.br

Table 4: Cytotoxic Activity of Quinoxaline Derivatives on Cancer Cell Lines

| Compound Type | Cell Line | Effect | Reference |

|---|---|---|---|

| 2-Substituted quinoxalines | MCF-7 (Breast Cancer) | Significant cytotoxicity, suppression of tubulin polymerization | ekb.egekb.eg |

| Quinoxaline derivatives (DEQX, OAQX) | HT-29 (Colon Cancer) | Reduced cell viability, induction of apoptosis | nih.govscielo.br |

| Various quinoxaline derivatives | MCF-7, HCT116 (Colon Cancer) | Promising cytotoxic activity | nih.gov |

DNA Binding and Cleavage Mechanisms

Derivatives of this compound, particularly Schiff bases and their metal complexes, have demonstrated notable interactions with DNA, a critical target in cancer chemotherapy. The planar structure of the quinoxaline moiety is a key feature that facilitates these interactions. nih.govmdpi.com

One of the primary mechanisms of DNA binding is intercalation , where the planar quinoxaline ring inserts itself between the base pairs of the DNA double helix. nih.govmdpi.com This insertion is stabilized by π-π stacking interactions between the aromatic system of the quinoxaline derivative and the DNA base pairs. This process can lead to structural distortions in the DNA, such as unwinding of the helix and changes in its length, which can ultimately interfere with DNA replication and transcription, leading to cytotoxic effects. ajol.info

In addition to intercalation, some quinoxaline derivatives can bind to the minor groove of the DNA helix. The specific mode of binding is often influenced by the nature and position of substituents on the quinoxaline ring and the side chains derived from the carbaldehyde group.

Furthermore, certain metal complexes of this compound Schiff bases have been shown to induce DNA cleavage . This can occur through oxidative or hydrolytic pathways. In oxidative cleavage, the metal complex, often in the presence of a reducing agent, can generate reactive oxygen species (ROS) such as hydroxyl radicals. These ROS can then attack the deoxyribose sugar or the nucleotide bases, leading to single-strand or double-strand breaks in the DNA. The efficiency and mechanism of cleavage are dependent on the nature of the metal ion and the ligand. For instance, copper complexes are often implicated in oxidative cleavage mechanisms. nih.govarabjchem.org Some complexes may also act as artificial nucleases, promoting the hydrolytic cleavage of the phosphodiester backbone of DNA.

The ability of these compounds to both bind and cleave DNA makes them promising candidates for the development of novel anticancer agents. nih.govsci-hub.se The interaction can be studied using various techniques, including UV-Visible absorption titration, fluorescence spectroscopy, and gel electrophoresis. ajol.infonih.gov

Antiviral Efficacy (e.g., Respiratory Pathogens, COVID-19)

The broad biological activity of quinoxaline derivatives extends to the realm of antiviral agents, with significant potential against various respiratory pathogens. rsc.orgnih.govnih.gov The versatility of the quinoxaline scaffold allows for structural modifications that can target different stages of the viral life cycle. rsc.orgnih.gov

Quinoxaline derivatives have been investigated for their efficacy against influenza viruses. One of the proposed mechanisms involves the targeting of the NS1 protein, a highly conserved protein in influenza viruses that plays a crucial role in counteracting the host's immune response. nih.gov By inhibiting the function of the NS1 protein, these compounds can potentially disrupt viral replication and allow the host immune system to clear the infection more effectively.

In the context of the recent COVID-19 pandemic, the scientific community has been actively searching for effective antiviral therapies against SARS-CoV-2. nih.govresearchgate.net Quinoxaline derivatives have emerged as a class of compounds with potential inhibitory activity against this coronavirus. rsc.orgnih.gov Research has focused on their ability to target key viral proteins, such as the main protease (Mpro or 3CLpro), which is essential for the processing of viral polyproteins and subsequent viral replication. For instance, a specific quinoxaline derivative was identified as a potential inhibitor of SARS-CoV-2 Mpro, fitting into the active site of the enzyme. nih.gov Other studies have explored pyrrolo[1,2-a]quinoxaline (B1220188) derivatives as potential inhibitors of the main protease of SARS-CoV-2. nih.gov

The antiviral potential of quinoxaline derivatives is not limited to influenza and coronaviruses. They have also been investigated for activity against other respiratory viruses, underscoring the broad-spectrum potential of this class of compounds. rsc.orgnih.gov The ongoing research in this area highlights the importance of the quinoxaline scaffold in the development of new antiviral drugs to combat existing and emerging respiratory viral infections. researchgate.net

Antitubercular and Antimycobacterial Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health challenge. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the development of new antitubercular agents with novel mechanisms of action. Quinoxaline derivatives have been extensively studied and have shown promising activity against various mycobacterial species.

A number of this compound derivatives have been synthesized and evaluated for their antimycobacterial properties. The mechanism of action for many of these compounds is multifaceted. For some quinoxaline derivatives, the proposed mechanism involves the inhibition of essential enzymes in M. tuberculosis. For example, some 2-carboxyquinoxalines have been identified as noncovalent inhibitors of DprE1, an enzyme crucial for the biosynthesis of the mycobacterial cell wall.

Other studies have focused on quinoxaline-1,4-di-N-oxide derivatives, which can act as bioreductive prodrugs. Under the hypoxic conditions often found within tuberculous granulomas, these compounds can be reduced to generate reactive nitrogen species, which can damage various cellular components, including DNA, leading to bacterial cell death.

The structure-activity relationship (SAR) studies of quinoxaline derivatives have provided valuable insights for the design of more potent antitubercular agents. For instance, the introduction of specific substituents at various positions of the quinoxaline ring has been shown to significantly influence the antimycobacterial activity.

Neuropharmacological Applications (e.g., Antidepressant, Antipsychotic)

Quinoxaline derivatives have shown significant potential in the field of neuropharmacology, with research indicating their utility as antidepressant, anxiolytic, and antipsychotic agents.

Certain quinoxaline-based compounds have been investigated for their antidepressant-like effects. These compounds often interact with key neurotransmitter systems in the brain that are implicated in the pathophysiology of depression. For instance, some derivatives act as antagonists at serotonin (B10506) 5-HT3 receptors. Blockade of these receptors can modulate the release of other neurotransmitters, such as dopamine (B1211576) and norepinephrine, which are known to be involved in mood regulation.

In the realm of antipsychotic drug development, tetracyclic quinoxaline derivatives have been synthesized and shown to exhibit potent binding affinities for serotonin 5-HT2A and dopamine D2 receptors. acs.org The antagonism of these receptors is a hallmark of many atypical antipsychotic medications. One such compound, ITI-007, has demonstrated good antipsychotic efficacy in vivo and has been under clinical development for the treatment of neuropsychiatric disorders. acs.org

Furthermore, some C2,C3-quinoxaline derivatives have been evaluated for their anxiolytic potential. nih.gov These compounds have shown promising results in preclinical models of anxiety, suggesting their potential as novel treatments for anxiety disorders. nih.gov The diverse neuropharmacological profile of quinoxaline derivatives makes them a rich source for the discovery of new central nervous system (CNS) active drugs. derpharmachemica.com

Antidiabetic and Antioxidant Properties

Quinoxaline derivatives have been explored for their potential in managing diabetes and mitigating oxidative stress, two interconnected pathological states.

Several studies have investigated the antidiabetic or hypoglycemic activity of quinoxaline derivatives. frontiersin.orgijbpas.com The mechanisms underlying these effects are varied. Some quinoxaline compounds have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones. nih.gov By inhibiting DPP-4, these compounds can enhance insulin (B600854) secretion and improve glucose homeostasis. nih.gov Other quinoxalinone derivatives have been shown to exert their hypoglycemic effects by alleviating cellular oxidative stress and modulating the function of glucose transporters. frontiersin.org The quinoxaline scaffold is considered a promising biomedical class for developing potential antidiabetic agents. nih.gov

The antioxidant properties of this compound derivatives, particularly Schiff bases, have also been a subject of interest. nih.govresearchgate.netnih.govkisti.re.kr These compounds can act as free radical scavengers, donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The antioxidant capacity is often attributed to the presence of phenolic hydroxyl groups or other electron-rich moieties in the molecular structure. By reducing oxidative stress, these compounds may help in preventing or managing various diseases where ROS play a pathogenic role, including diabetes. frontiersin.org The evaluation of antioxidant activity is typically carried out using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.net

Pharmacological Significance of Metal Complexes of this compound Derivatives

The pharmacological profile of this compound derivatives can be significantly enhanced through coordination with metal ions. ijfans.org The resulting metal complexes often exhibit improved biological activities compared to the free ligands, a phenomenon that can be attributed to factors such as changes in lipophilicity, stereochemistry, and redox potentials upon complexation. ijfans.orgresearchgate.net

Schiff bases derived from this compound are particularly effective ligands for a wide range of transition metal ions, including copper(II), nickel(II), cobalt(II), and zinc(II). ijfans.orgnih.gov These complexes have been investigated for a variety of pharmacological applications:

Antimicrobial and Antifungal Activity: Metal complexes of this compound Schiff bases have demonstrated potent activity against various bacterial and fungal strains. ijfans.orgresearchgate.net The chelation of the metal ion can increase the lipophilic nature of the compound, facilitating its transport across microbial cell membranes.

Anticancer and Cytotoxic Activity: Many of these metal complexes have shown significant in vitro cytotoxicity against various cancer cell lines. researchgate.net Their mechanism of action often involves DNA binding and cleavage, as discussed previously, as well as the inhibition of key cellular enzymes like topoisomerase. nih.gov